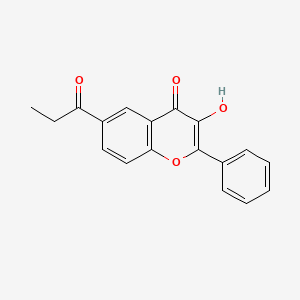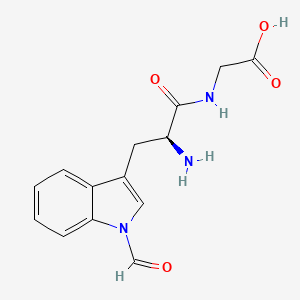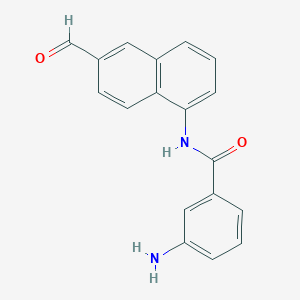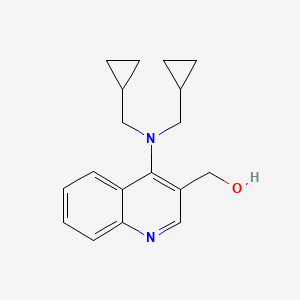
3-Hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one is a compound belonging to the chromone family. Chromones are a class of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy, phenyl, and propionyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one typically involves the condensation of appropriate chalcones followed by cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, where chalcones undergo oxidative cyclization in the presence of hydrogen peroxide and a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent probes and sensors.
Wirkmechanismus
The mechanism of action of 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the chromen-4-one core can interact with enzymes and receptors through π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the propionyl group but shares the core structure.
6-chloro-3-hydroxy-2-phenyl-4H-chromen-4-one: Contains a chloro substituent instead of the propionyl group.
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Substituted with a methoxy group on the phenyl ring.
Uniqueness
The presence of the propionyl group in 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
131136-61-3 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-hydroxy-2-phenyl-6-propanoylchromen-4-one |
InChI |
InChI=1S/C18H14O4/c1-2-14(19)12-8-9-15-13(10-12)16(20)17(21)18(22-15)11-6-4-3-5-7-11/h3-10,21H,2H2,1H3 |
InChI-Schlüssel |
DDYCDQJDWYFDMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)


![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)
![[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate](/img/structure/B11840821.png)








